Ddr1-IN-1 - 1449685-96-4

Ddr1-IN-1

Catalog Number: EVT-265498
CAS Number: 1449685-96-4
Molecular Formula: C30H31F3N4O3
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ddr1-IN-1 is a small molecule inhibitor specifically designed to target DDR1. [, ] It acts as a pharmacological probe for studying DDR1-dependent signal transduction pathways and their roles in various cellular processes. [] Ddr1-IN-1 is primarily used in preclinical research to investigate the therapeutic potential of DDR1 inhibition in diseases such as cancer. [, , , ]

Synthesis Analysis

While the provided literature mentions the discovery of Ddr1-IN-1, detailed synthetic methods and technical parameters are not explicitly described. [, ]

Molecular Structure Analysis

Ddr1-IN-1 binds to the DDR1 kinase domain in its inactive “DFG-out” conformation. [, ] X-ray crystallography studies (PDB code: 4CKR) revealed that Ddr1-IN-1 forms a single hydrogen bond with the hinge residue Met704 of DDR1. [] Initially, two hydrogen bonds with Met704 and Asp702 were proposed but later corrected based on further electron density analysis. []

Mechanism of Action

Ddr1-IN-1 selectively inhibits DDR1 autophosphorylation in cells at submicromolar concentrations. [, ] This inhibition effectively blocks downstream signaling cascades initiated by DDR1 activation. [, ]

Applications
  • Investigating DDR1 signaling: Ddr1-IN-1 serves as a valuable tool to elucidate DDR1-dependent signaling pathways and their roles in various cellular processes, including proliferation, migration, and invasion. [, , ]
  • Cancer research: Ddr1-IN-1 has been utilized in studies investigating the therapeutic potential of DDR1 inhibition in different cancer types, including colorectal cancer [], melanoma [], and glioblastoma. [] It helps determine the contribution of DDR1 to cancer progression, metastasis, and therapy resistance.
  • Combinatorial drug screening: Researchers have used Ddr1-IN-1 in combination with other kinase inhibitors to identify synergistic anti-cancer effects. For instance, Ddr1-IN-1 potentiates the antiproliferative activity of PI3K and mTOR inhibitors in colorectal cancer cell lines. []
  • Validating DDR1 as a drug target: A DDR1 hinge region mutation (G707A) confers resistance to Ddr1-IN-1, validating its specificity and utility in discerning DDR1-dependent pharmacology. []

Real-world examples:

  • In melanoma research, Ddr1-IN-1 significantly inhibited melanoma cell proliferation in vitro, ex vivo, and in tumor xenograft models, highlighting the potential of DDR1 as a therapeutic target for melanoma treatment. []
  • Studies on glioblastoma demonstrated that combining Ddr1-IN-1 with integrin inhibitors enhances radiosensitivity and reduces DNA repair capacity in glioblastoma cells, suggesting a potential strategy to improve radiotherapy efficacy. []

Imatinib

  • Compound Description: Imatinib is a clinically approved tyrosine kinase inhibitor used to treat certain types of cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Imatinib functions by inhibiting the activity of specific tyrosine kinases, including Bcr-Abl, c-Kit, and PDGFR. []

GSK2126458

  • Compound Description: GSK2126458 is an inhibitor of PI3K and mTOR, two crucial kinases in cellular signaling pathways regulating cell growth, proliferation, and survival. []
  • Relevance: While structurally distinct from DDR1-IN-1, GSK2126458 displayed synergistic antiproliferative activity with DDR1-IN-1 in colorectal cancer cell lines. [] This finding suggests that combined inhibition of DDR1 and PI3K/mTOR pathways could be a promising strategy for treating specific cancers. The study highlights the potential for developing combination therapies incorporating DDR1-IN-1 with other targeted inhibitors for enhanced efficacy.

Cilengitide

  • Compound Description: Cilengitide is a cyclic peptide that acts as an inhibitor of integrins αVβ3 and αVβ5, cell surface receptors vital for cell adhesion, migration, and signaling. []
  • Relevance: While structurally dissimilar to DDR1-IN-1, cilengitide was used in combination with DDR1-IN-1 to study the functional relationship between DDR1 and integrins in glioblastoma cells. [] The research demonstrated that simultaneous inhibition of DDR1 and integrins αVβ3/αVβ5 significantly enhanced radiosensitivity and reduced clonogenic survival in glioblastoma cells, suggesting potential therapeutic benefits of targeting both DDR1 and integrins in cancer treatment.

DDR1-IN-2

  • Compound Description: DDR1-IN-2 is a close structural analog of DDR1-IN-1, sharing the core indolin-2-one scaffold and a similar overall structure. []
  • Relevance: Although not extensively discussed in the provided abstracts, DDR1-IN-2 is mentioned in the context of a structural correction for the DDR1-IN-1/DDR1 complex. [] The corrected structure highlights the importance of accurate structural information for understanding the binding mode of DDR1-IN-1 and potentially informing the design of improved DDR1 inhibitors. The existence of DDR1-IN-2 suggests ongoing efforts to develop and optimize DDR1 inhibitors with improved potency, selectivity, or pharmacological properties.

Properties

CAS Number

1449685-96-4

Product Name

Ddr1-IN-1

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C30H31F3N4O3

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C30H31F3N4O3/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38)

InChI Key

AOZPVMOOEJAZGK-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

DDR1-IN-1; DDR1-IN 1; DDR1-IN1.

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.